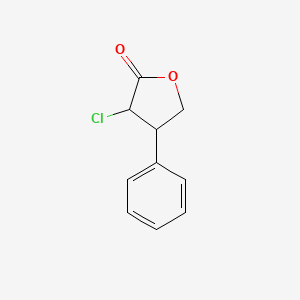
3-Chloro-4-phenyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-phenyloxolan-2-one is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chlorine atom at the third position and a phenyl group at the fourth position of the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-phenyloxolan-2-one can be achieved through several methods. One common approach involves the reaction of 4-phenyloxolan-2-one with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-phenyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of 4-phenyloxolan-2-one.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or primary amines (RNH₂) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Formation of 4-phenyloxolan-2-one derivatives.
Oxidation: Formation of oxolane derivatives with ketone or carboxylic acid groups.
Reduction: Formation of 4-phenyloxolan-2-one.
Aplicaciones Científicas De Investigación
3-Chloro-4-phenyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-phenyloxolan-2-one involves its interaction with various molecular targets. The chlorine atom and the phenyl group contribute to its reactivity and ability to form stable intermediates. The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups, leading to the formation of new compounds with different properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyloxolan-2-one: Lacks the chlorine atom at the third position.
3-Bromo-4-phenyloxolan-2-one: Similar structure but with a bromine atom instead of chlorine.
3-Chloro-4-methyloxolan-2-one: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
3-Chloro-4-phenyloxolan-2-one is unique due to the presence of both a chlorine atom and a phenyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
73372-23-3 |
|---|---|
Fórmula molecular |
C10H9ClO2 |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
3-chloro-4-phenyloxolan-2-one |
InChI |
InChI=1S/C10H9ClO2/c11-9-8(6-13-10(9)12)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
Clave InChI |
WVCICMPPHPXYJS-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(=O)O1)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)
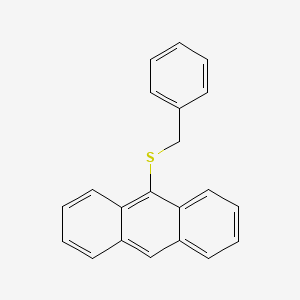
![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)

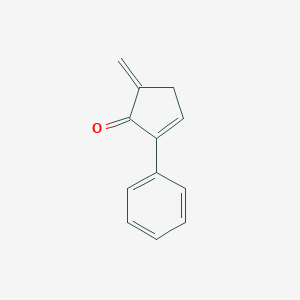

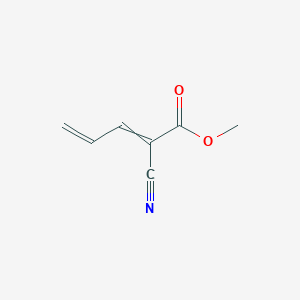
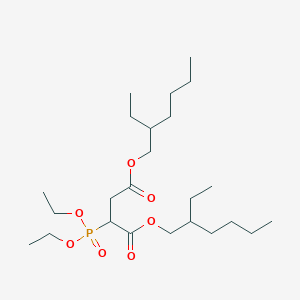
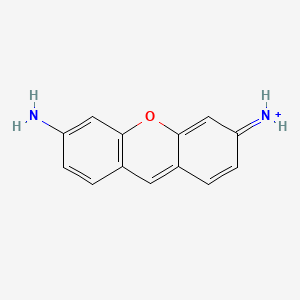
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)

